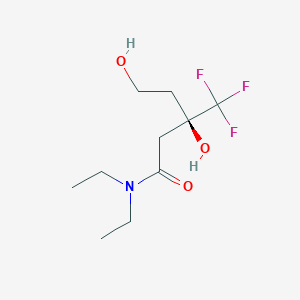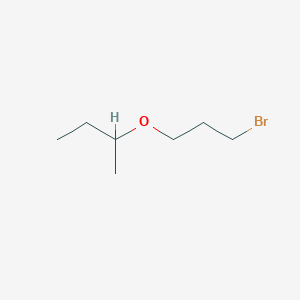
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is a chemical compound with the molecular formula C14H12FNOS. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique chemical structure, which includes a fluorophenyl group and a carbothioamide group, making it a subject of interest in various fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide typically involves the reaction of 2-fluorophenol with benzyl chloride in the presence of a base to form 2-fluorophenylmethyl benzyl ether. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-3-(2-fluorophenoxymethyl)benzene-1-carbothioamide
- 4-[(2-fluorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
Uniqueness
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is unique due to its specific combination of a fluorophenyl group and a carbothioamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H12FNOS |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-[(2-fluorophenoxy)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H12FNOS/c15-12-3-1-2-4-13(12)17-9-10-5-7-11(8-6-10)14(16)18/h1-8H,9H2,(H2,16,18) |
Clave InChI |
DCZGPWCHQXCFHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=S)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


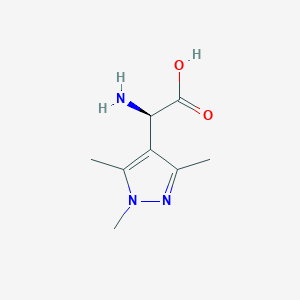
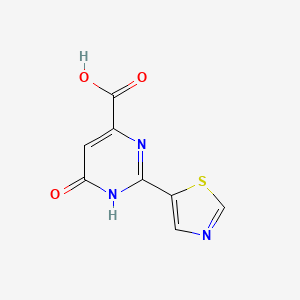

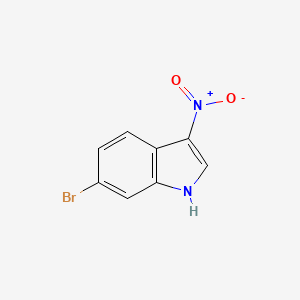
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
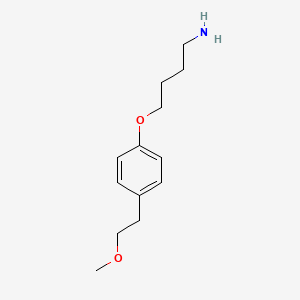
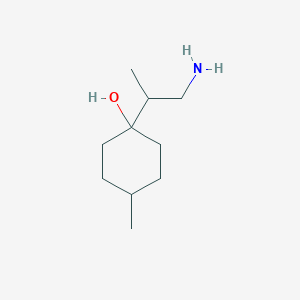
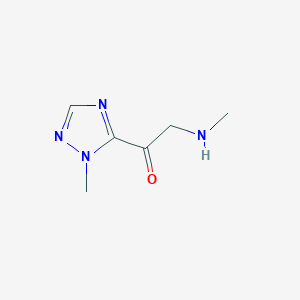
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
